LY-294,002 hydrochloride

Overview

Description

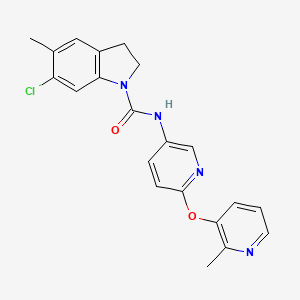

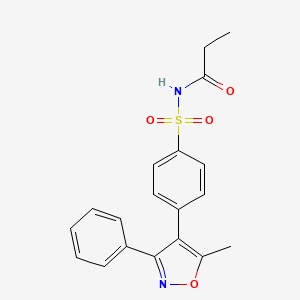

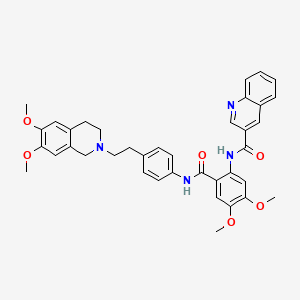

LY-294,002 hydrochloride is a morpholine-containing chemical compound that is a potent inhibitor of numerous proteins, and a strong inhibitor of phosphoinositide 3-kinases (PI3Ks) . It is generally considered a non-selective research tool, and should not be used for experiments aiming to target PI3K uniquely .

Synthesis Analysis

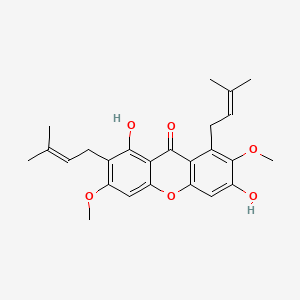

LY-294,002 hydrochloride is a derivative of the flavonoid, quercetin . It elicits higher inhibition on the enzyme phosphoinositide 3-kinase (PI3K) .Molecular Structure Analysis

The molecular formula of LY-294,002 hydrochloride is C19H17NO3.HCl . The molecular weight is 343.80 g/mol .Chemical Reactions Analysis

LY-294,002 hydrochloride is a prototypical PI 3-kinase inhibitor. It also inhibits other kinases including, CK2, mTOR, PLK1, PIM1, and PIM3 .Physical And Chemical Properties Analysis

LY-294,002 hydrochloride is a crystalline solid; granular or powder in form . It is very poorly soluble in water; maximum solubility in plain water is estimated to be about 100-150 µM . It is soluble in DMSO at 20 mg/mL with warming; soluble in ethanol at 8 mg/mL with warming .Scientific Research Applications

Cancer Research

LY-294,002 hydrochloride: is widely used in cancer research due to its ability to inhibit phosphoinositide 3-kinase (PI3K). This inhibition can lead to the suppression of tumor growth and induction of apoptosis in various cancer cell lines, including human lung cancer cells and colon cancer cells .

Stem Cell Biology

This compound plays a significant role in stem cell research. It has been shown to suppress the proliferation of murine embryonic stem cells (mESCs) and induce apoptosis, which is crucial for understanding stem cell maintenance and differentiation .

Autophagy Studies

Autophagy, a cellular degradation process, is another area where LY-294,002 hydrochloride finds application. It inhibits autophagic sequestration in rat hepatocytes and affects autophagy in mesenchymal stem cells (MSCs), providing insights into the mechanisms of this vital cellular process .

Cardiovascular Research

In cardiovascular research, LY-294,002 hydrochloride has been used to study the AKT signaling pathway in cardiac cells. It helps in understanding the molecular mechanisms underlying various cardiovascular diseases .

Molecular Biology

The compound is also utilized in molecular biology for its ability to inhibit nonhomologous DNA end-joining (NHEJ) activity of DNA-PKcs, a key enzyme involved in DNA repair processes .

Cell Signaling

LY-294,002 hydrochloride: is instrumental in dissecting cell signaling pathways. By inhibiting PI3K/AKT signaling in fibroblasts, researchers can unravel the complex signaling networks that regulate cell growth and survival .

Mechanism of Action

Target of Action

LY-294,002 hydrochloride is a potent inhibitor of numerous proteins, with a strong inhibitory effect on phosphoinositide 3-kinases (PI3Ks) . The primary targets of LY-294,002 hydrochloride are the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and the Serine/threonine-protein kinase pim-1 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

LY-294,002 hydrochloride acts on the ATP-binding site of its targets . It is a reversible inhibitor of PI3K , meaning it can bind to and dissociate from its target. This is in contrast to other inhibitors like wortmannin, which bind irreversibly .

Biochemical Pathways

The inhibition of PI3K by LY-294,002 hydrochloride affects several downstream pathways. One of the most significant is the Akt signaling pathway , which is involved in cell survival and growth . By inhibiting PI3K, LY-294,002 hydrochloride can reduce Akt signaling, potentially leading to reduced cell growth and survival .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests it can readily cross cell membranes to reach its intracellular targets.

Result of Action

The inhibition of PI3K by LY-294,002 hydrochloride has several cellular effects. It can elevate the expression of autophagosomal protein LC3 and promote apoptosis in gastric and nasopharyngeal cancer cells . It also inhibits nuclear factor kappa B signaling in macrophages . Additionally, it modulates action potential repolarization and improves myocyte contractility .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZQSRICUOWBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474691 | |

| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LY-294,002 hydrochloride | |

CAS RN |

934389-88-5 | |

| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.